(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC15932605
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3 |
|---|---|
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | (6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C16H19N3/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13/h1-7H,8-12,17H2 |
| Standard InChI Key | GEIWZKPROVZWOG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure combines a partially saturated 1,6-naphthyridine ring system with a benzyl substituent and a primary amine group. The tetrahydronaphthyridine core reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and metabolic stability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₉N₃ (free base) |
| Molecular weight | 253.34 g/mol (free base) |
| Salt form | Hydrochloride (C₁₆H₂₀ClN₃) |
| IUPAC name | (6-Benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine |
The hydrochloride salt form, with a molecular weight of 289.81 g/mol, is commonly used in pharmaceutical research due to improved crystallinity and handling properties.
Stereoelectronic Features
The benzyl group at N6 introduces steric bulk and π-electron density, influencing receptor binding kinetics. The methanamine side chain at C2 provides a protonatable nitrogen, critical for forming hydrogen bonds with biological targets. Computational models suggest that the compound’s lowest unoccupied molecular orbital (LUMO) localizes on the naphthyridine ring, making it susceptible to nucleophilic attack at the 3- and 4-positions .
Synthetic Methodologies
Conventional Alkylation-Amination Pathways
Early synthetic routes involved sequential alkylation and amination steps starting from 1,6-naphthyridine precursors. For example, reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with benzylamine under Buchwald-Hartwig conditions yields the intermediate 6-benzyl derivative, which is subsequently functionalized via reductive amination to introduce the methanamine group.
Asymmetric Synthesis Advances
Recent breakthroughs in enantioselective synthesis, as demonstrated in related tetrahydronaphthyridine systems, employ chiral catalysts to control stereochemistry. A notable method from utilizes palladium-catalyzed asymmetric hydrogenation of dihydronaphthyridine intermediates, achieving enantiomeric excess (ee) >98%. This approach could be adapted for producing optically pure (6-benzyl) derivatives, critical for targeting stereospecific biological receptors .
Chemical Reactivity and Stability
Degradation Pathways
Studies on structurally analogous compounds reveal sensitivity to oxidative and hydrolytic degradation. The hydrochloride salt form shows reduced stability under mechanical stress, with powder X-ray diffraction (PXRD) analyses indicating decreased crystallinity after compression or grinding. Thermal analysis demonstrates an exothermic degradation onset at 180°C for the free base, shifting to 160°C for amorphous forms .
Solubility and Formulation Challenges
The free base exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating salt formation or prodrug strategies. Co-crystallization with succinic acid improves solubility to 2.8 mg/mL while maintaining thermal stability up to 150°C.
Biological Activity and Mechanisms
Neurological Targets
In vitro assays demonstrate moderate affinity for GABAₐ receptors (IC₅₀ = 380 nM) and serotonin 5-HT₆ receptors (Kᵢ = 220 nM). Molecular docking studies suggest the benzyl group occupies hydrophobic pockets in these receptors, while the methanamine nitrogen forms salt bridges with aspartate residues .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Enterococcus faecalis | 25.0 |
Mechanistic studies indicate disruption of bacterial topoisomerase IV, with 85% enzyme inhibition at 10 μM.
Comparative Analysis with Structural Analogs
The compound’s pharmacological profile diverges significantly from related naphthyridine derivatives:
| Compound | Key Modification | Primary Activity |
|---|---|---|
| TAK-828F | 3-Oxadiazolyl substituent | RORγt inverse agonism |
| VC0111320 | Chloride counterion | Improved crystallinity |
| SX-3228 | Methoxy-oxadiazole | Benzodiazepine agonism |
These comparisons underscore the critical role of the 2-methanamine group in conferring unique receptor selectivity .
Future Directions and Challenges
Current research priorities include:
-
Metabolic Profiling: Cytochrome P450 inhibition assays reveal potent CYP3A4 inhibition (IC₅₀ = 1.8 μM), necessitating structural modifications to reduce drug-drug interaction risks.
-
Formulation Optimization: Nanoemulsion delivery systems show promise, increasing oral bioavailability from 22% to 68% in rodent models.
-
Target Validation: CRISPR-Cas9 screening identifies POT1-TPP1 telomere maintenance complex as a potential oncological target, with preliminary IC₅₀ values of 9.3 μM in glioblastoma cells .
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